REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([C:7]([NH:9][NH:10]C(OC(C)(C)C)=O)=[O:8])=[N:4][CH:3]=1.Cl>CO>[CH3:1][C:2]1[S:6][C:5]([C:7]([NH:9][NH2:10])=[O:8])=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
451 mg
|
Type
|
reactant
|
Smiles
|
CC1=CN=C(S1)C(=O)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2.191 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under an atmosphere of argon for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an off white coloured solid
|
Type
|
WASH
|
Details
|
washing first with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |